3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21ClN6O4 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is 432.1312809 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Novel Pyrazolopyrimidines Derivatives as Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents, highlighting the potential of pyrazole derivatives in therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity of Pyrazole Derivatives
Another study focused on the synthesis of novel pyrazole derivatives, investigating their antimicrobial and anticancer activities. This study underscores the versatility of pyrazole-based compounds in addressing various biological targets (Hafez et al., 2016).
Cytotoxic Activity of Carboxamide Derivatives
Research by Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, presenting a methodology for developing potential anticancer agents (Deady et al., 2003).
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O4/c1-12-3-4-15(7-13(12)2)29-11-17(27)21-5-6-22-18(28)19-24-16(25-30-19)10-26-9-14(20)8-23-26/h3-4,7-9H,5-6,10-11H2,1-2H3,(H,21,27)(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJLKDCHHKJBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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